Propargyl-PEG2-Tos

Description

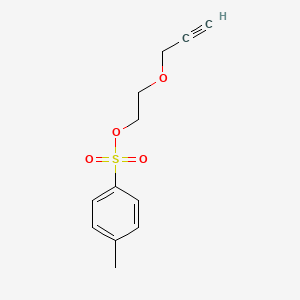

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFCKZGZZTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propargyl-PEG2-Tos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Propargyl-PEG2-Tos (2-(prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate), a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Synthesis Strategy

The most direct and common method for the synthesis of this compound involves the tosylation of the corresponding alcohol, Propargyl-PEG2-OH (also known as 2-(2-propyn-1-yloxy)ethanol). This reaction converts the terminal hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. The synthesis is typically carried out by reacting Propargyl-PEG2-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Chemical Reaction Pathway

The synthesis of this compound from Propargyl-PEG2-OH is a single-step tosylation reaction. The key steps involve the deprotonation of the hydroxyl group by the base, followed by the nucleophilic attack of the resulting alkoxide on the sulfur atom of tosyl chloride, displacing the chloride ion.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Propargyl-PEG2-OH | 1.0 eq | Starting material |

| p-Toluenesulfonyl Chloride | 1.1 - 1.5 eq | Excess to ensure complete conversion of the alcohol |

| Base (Pyridine or TEA) | 2.0 - 3.0 eq | Acts as a base and catalyst |

| Solvent (DCM) | 10 mL / mmol of Propargyl-PEG2-OH | Anhydrous conditions are recommended |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling to control exothermic reaction, then at room temperature |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with moisture |

| Work-up & Purification | ||

| Quenching Agent | Water or dilute HCl | To neutralize excess base and quench the reaction |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase |

| Purification Method | Flash column chromatography | Silica gel, with a hexane/ethyl acetate gradient |

| Expected Yield | ||

| Yield | 75 - 90% | Dependent on reaction scale and purity of reagents |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Propargyl-PEG2-OH (2-(2-propyn-1-yloxy)ethanol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Propargyl-PEG2-OH (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (10 mL per mmol of alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

Slowly add anhydrous pyridine (2.0 - 3.0 eq) or triethylamine to the cooled solution with stirring.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 - 1.5 eq) in a minimal amount of anhydrous DCM.

-

Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes. A precipitate (pyridinium or triethylammonium chloride) may form upon addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase) or LC-MS until the starting alcohol is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Slowly add cold water or 1 M HCl to quench the reaction and dissolve the salt precipitate.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (if TEA was used, this step is crucial), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity) to isolate the pure this compound.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Propargyl-PEG2-Tos in Bioconjugation: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-Tos is a bifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal propargyl group and a tosyl group separated by a short polyethylene glycol (PEG) spacer, allows for the sequential and chemoselective conjugation of two different molecular entities. This guide provides an in-depth exploration of the mechanism of action of this compound, complete with experimental considerations and data to inform its application in research and drug development.

The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve the pharmacokinetic properties of the final bioconjugate. The two reactive ends of the molecule offer orthogonal reactivity, enabling precise control over the assembly of complex biomolecular constructs.

Core Mechanism of Action

The utility of this compound in bioconjugation stems from the distinct reactivity of its two functional groups: the propargyl group and the tosyl group.

The Propargyl Group: A Handle for Click Chemistry

The terminal alkyne of the propargyl group serves as a reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-functionalized molecule.

Mechanism: The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole ring.

The Tosyl Group: A Target for Nucleophilic Substitution

The tosyl (tosylate) group is an excellent leaving group due to the ability of the sulfonate ester to stabilize a negative charge through resonance. This property makes the carbon atom to which it is attached highly susceptible to nucleophilic attack by electron-rich functional groups commonly found on biomolecules, such as amines (from lysine residues) and thiols (from cysteine residues). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism: A nucleophile on a biomolecule attacks the electrophilic carbon atom bearing the tosyl group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the biomolecule and the PEG linker.

Data Presentation

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic Substitution (on Tosyl Group) |

| Reactants | This compound, Azide-functionalized molecule | This compound, Biomolecule with nucleophile (amine, thiol) |

| Typical Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent (e.g., DMSO, DMF) | Aqueous buffers (e.g., PBS, borate buffer), organic solvents (e.g., DMF, DMSO) |

| Catalyst/Reagent | Cu(I) source (e.g., CuSO4 with sodium ascorbate), Ligand (e.g., THPTA) | Base (e.g., DIPEA, triethylamine) may be required |

| Reaction Temp. | Room temperature to 37°C | Room temperature to 60°C |

| Reaction Time | 1 - 24 hours | 4 - 24 hours |

| Typical Molar Ratio | 1.5 to 10-fold excess of one reactant | 1.1 to 5-fold excess of this compound |

| Typical Yield | >80% | 60-90% |

| Purification | Size-exclusion chromatography (SEC), Reverse-phase HPLC | Size-exclusion chromatography (SEC), Reverse-phase HPLC, Dialysis |

Experimental Protocols

The following are generalized protocols for the two primary bioconjugation reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to the propargyl group of this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

-

Organic co-solvent (e.g., DMSO or DMF), if required for solubility

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the azide-functionalized molecule in PBS to the desired concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in PBS (or a minimal amount of co-solvent then dilute with PBS) to achieve a 1.5 to 5-fold molar excess over the azide-functionalized molecule.

-

-

Prepare Catalyst Premix:

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.

-

-

Reaction Assembly:

-

To the solution of the azide-functionalized molecule, add the this compound solution.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate (a 5 to 10-fold molar excess over CuSO4 is typical).

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents and byproducts.

-

Protocol 2: Nucleophilic Substitution on the Tosyl Group

This protocol outlines the conjugation of a biomolecule containing a primary amine (e.g., lysine residue) to the tosyl group of this compound.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Anhydrous dimethylformamide (DMF) or other suitable solvent

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the amine-containing biomolecule in the reaction buffer to the desired concentration.

-

Dissolve this compound in DMF to a stock concentration.

-

-

Reaction Assembly:

-

To the biomolecule solution, add the this compound stock solution to achieve a 1.1 to 5-fold molar excess.

-

Add DIPEA to the reaction mixture (a 2-3 fold molar excess over the linker is common).

-

-

Incubation:

-

Incubate the reaction at room temperature to 60°C for 4-24 hours with gentle stirring. Monitor the reaction progress by a suitable analytical method.

-

-

Purification:

-

Purify the resulting conjugate from excess reagents and byproducts using SEC, dialysis, or tangential flow filtration.

-

Application in PROTAC Synthesis

This compound is particularly well-suited for the modular synthesis of PROTACs. A common strategy involves a two-step process:

-

Step 1: Attachment of the E3 Ligase Ligand. An E3 ligase ligand containing a nucleophile (e.g., an amine or hydroxyl group) is reacted with the tosyl group of this compound via a nucleophilic substitution reaction.

-

Step 2: Attachment of the Target Protein Ligand. The resulting propargyl-functionalized E3 ligase ligand is then conjugated to an azide-modified target protein ligand using a CuAAC reaction.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, offering two distinct and orthogonal modes of reactivity. The propargyl group enables highly efficient and specific "click" chemistry, while the tosyl group provides a reliable handle for nucleophilic substitution reactions. This dual functionality, combined with the beneficial properties of the PEG spacer, makes this compound an ideal linker for the construction of complex bioconjugates, including PROTACs and ADCs. A thorough understanding of its mechanism of action and the optimization of reaction conditions are key to its successful implementation in research and drug development.

Propargyl-PEG2-Tos: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-Tos is a bifunctional crosslinker integral to advancements in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for click chemistry, a hydrophilic diethylene glycol (PEG2) spacer, and a tosyl leaving group, necessitates a thorough understanding of its solubility characteristics for effective experimental design and application. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, methods for its empirical determination, and its application in bioconjugation workflows.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | O-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl) 4-methylbenzenesulfonate |

| Molecular Formula | C₁₂H₁₄O₄S[1] |

| Molecular Weight | 254.3 g/mol [1] |

| Appearance | Colorless to light yellow liquid/oil |

| Storage Conditions | 2-8°C, stored under an inert atmosphere[2] |

Solubility Profile

The polyethylene glycol (PEG) spacer in this compound is designed to enhance its solubility in aqueous media, a critical feature for its application in biological systems.[1] While specific quantitative solubility data for this compound is not extensively published, qualitative descriptions consistently report it as being soluble in water and most organic solvents.

For reference, the solubility of structurally related Propargyl-PEG2 compounds provides insight into the expected solubility of this compound.

Table 1: Solubility of Structurally Related Propargyl-PEG2 Compounds

| Compound | Solvent | Reported Solubility |

| Propargyl-PEG2-amine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (698.42 mM)[3] |

| Propargyl-PEG2-acid | Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1451.97 mM) |

| Propargyl-PEG2-OH | Ethanol | ≥ 100 mg/mL (693.63 mM) |

| Tos-PEG2-O-Propargyl | Ethanol | 50 mg/mL (167.59 mM) |

It is important to note that these values are for related compounds and the solubility of this compound should be empirically determined for precise experimental control.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is required. The thermodynamic shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with the solid compound over a sufficient period.

Materials:

-

This compound

-

Selected aqueous and organic solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, Dichloromethane (DCM), Methanol, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is necessary to ensure that the system has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-30 minutes.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV. A standard calibration curve of known concentrations of this compound should be used for accurate quantification.

Application in Bioconjugation: A Workflow Overview

This compound is a key reagent in multi-step bioconjugation processes, such as the construction of ADCs. The following diagrams illustrate the logical workflow.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

The successful execution of this workflow is highly dependent on the solubility of each component in the reaction buffers. The hydrophilic PEG spacer of this compound is advantageous in maintaining the solubility of the payload-linker construct, particularly in the aqueous buffers typically used for the final "click" conjugation step with the azide-modified antibody.

Caption: Experimental workflow for a typical "click" reaction.

Conclusion

This compound is a valuable tool in modern bioconjugation chemistry, with its solubility being a key parameter for its successful application. While qualitative data suggests broad solubility, this guide emphasizes the importance of empirical determination for precise and reproducible results. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantify the solubility of this compound in various solvents, thereby enabling the optimization of reaction conditions for the synthesis of complex biomolecules.

References

Propargyl-PEG2-Tos: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG2-Tos, a bifunctional linker critical for advancements in chemical biology, drug discovery, and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, core applications, and experimental workflows, with a focus on its utility in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound, systematically named 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-methylbenzenesulfonate, is a versatile molecule incorporating a terminal alkyne (propargyl group), a short polyethylene glycol (PEG) spacer, and a tosylate leaving group. This unique combination of functional moieties allows for sequential and orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.

| Property | Value | Source(s) |

| CAS Number | 145916-41-2 | [1][2][3] |

| Molecular Weight | 254.3 g/mol | |

| Molecular Formula | C12H14O4S |

Key Applications in Research and Development

This compound serves as a fundamental building block in several advanced chemical applications:

-

Click Chemistry: The terminal propargyl group is a ready substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it ideal for labeling and modifying biomolecules.

-

PROTAC Development: As a PEG-based linker, this compound is instrumental in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Bioconjugation: The tosylate group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls, enabling the stable attachment of the PEG linker to proteins, peptides, and other biomolecules. This dual functionality allows for the synthesis of complex bioconjugates.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, its application follows well-established chemical principles. The following sections provide generalized protocols for its primary uses.

Nucleophilic Substitution with the Tosylate Group

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., DIEA)

-

Reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Dissolve this compound in the aprotic solvent.

-

Add the this compound solution to the solution of the amine-containing molecule in a dropwise manner while stirring. A molar excess of the PEG linker may be required.

-

Add the non-nucleophilic base to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (from the previous step)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA, THPTA)

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.

-

Prepare a fresh stock solution of the reducing agent.

-

In a separate tube, premix the CuSO4 and the copper ligand.

-

Add the copper/ligand premix to the solution of the reactants.

-

Initiate the reaction by adding the reducing agent.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Purify the final triazole-linked conjugate.

Logical Relationship in PROTAC Synthesis

The dual functionality of this compound is elegantly utilized in the modular synthesis of PROTACs.

This diagram illustrates how the tosylate group can first be reacted with a nucleophile on a target protein ligand. The resulting intermediate, now bearing a propargyl group, can then undergo a click reaction with an azide-functionalized E3 ligase ligand to form the final PROTAC molecule. This sequential approach allows for a modular and efficient assembly of these complex therapeutic agents.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in modern drug discovery and bioconjugation. Its well-defined structure and dual reactivity provide researchers with a reliable linker for constructing complex molecular architectures with enhanced physicochemical properties. The experimental workflows and logical diagrams provided in this guide offer a foundational understanding for the effective utilization of this compound in advanced research and development projects.

References

An In-Depth Technical Guide to the Core Principles of PEGylation Using Propargyl-PEG2-Tos

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a cornerstone of biopharmaceutical development, offering a multitude of benefits to enhance the therapeutic efficacy of protein-based drugs. The covalent attachment of PEG can significantly increase the hydrodynamic size of the protein, which in turn can extend its circulatory half-life by reducing renal clearance.[2] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and degradation.[3][4] These advantages often translate to a reduced dosing frequency, which can improve patient compliance and overall quality of life.[2]

Propargyl-PEG2-Tos is a heterobifunctional PEGylation reagent that offers a two-step, controlled approach to bioconjugation. It features a tosyl group for the initial covalent attachment to the protein and a terminal propargyl group that can be utilized for subsequent "click" chemistry reactions. This allows for the precise and efficient attachment of other molecules, such as targeting ligands, imaging agents, or small molecule drugs, to the PEGylated protein.

Core Principles of PEGylation with this compound

The PEGylation process using this compound is a sequential two-stage process:

Stage 1: Primary PEGylation via Nucleophilic Substitution

The initial PEGylation of the target protein occurs through a nucleophilic substitution reaction. The tosyl (tosylate) group of this compound is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophilic side chains of amino acids on the protein surface. The primary nucleophiles on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus, as well as the thiol group of cysteine residues.

The reaction conditions, particularly pH, can be optimized to favor modification of specific residues. For instance, maintaining a pH below the pKa of lysine residues can favor the modification of the more nucleophilic thiol groups of cysteines.

Stage 2: Secondary Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the primary PEGylation, the now protein-conjugated propargyl group serves as a handle for a highly specific and efficient "click" chemistry reaction. The terminal alkyne of the propargyl group readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is bio-orthogonal, meaning it proceeds with high efficiency in complex biological mixtures without interfering with native biochemical processes.

This two-step approach provides a powerful platform for the creation of well-defined and multifunctional bioconjugates.

Data Presentation: Representative PEGylation Efficiency and Stability

Table 1: Representative PEGylation Reaction Efficiency

| PEGylation Reagent Type | Target Residue | Molar Ratio (PEG:Protein) | Reaction Time (hours) | Mono-PEGylated Product Yield (%) | Reference |

| PEG-Tosylate (similar) | Lysine | 10:1 | 4 | ~60-70 | Representative |

| PEG-Tosylate (similar) | Cysteine | 5:1 | 2 | >80 | Representative |

| Propargyl-PEG-NHS Ester | Lysine | 5:1 | 2 | ~50-60 | |

| PEG-Maleimide | Cysteine | 2:1 | 1 | >90 |

Note: The yields are highly dependent on the specific protein, buffer conditions, and other reaction parameters. Optimization is crucial for achieving desired results.

Table 2: Representative Impact of PEGylation on Protein Stability

| Protein | PEGylation Chemistry | PEG Size (kDa) | Change in Melting Temperature (Tm) | Change in Half-life (in vivo) | Reference |

| Lysozyme | Reductive Alkylation | 5 | +5.2 °C | ~5-fold increase | Representative |

| Interferon-α2a | NHS Ester | 12 | +3.8 °C | ~10-fold increase | Representative |

| G-CSF | Aldehyde | 20 | +4.5 °C | ~15-fold increase |

Note: The extent of stability and half-life enhancement is influenced by the size and number of attached PEG chains, as well as the site of attachment.

Experimental Protocols

The following are detailed, representative protocols for the key experimental stages of PEGylation using this compound. It is critical to note that these protocols should be considered as a starting point, and optimization for each specific protein is essential.

Protocol 1: Primary PEGylation of a Protein with this compound

Objective: To covalently attach this compound to a target protein via nucleophilic substitution.

Materials:

-

Target protein (in an amine-free buffer, e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., PD-10) or dialysis cassettes for purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer-exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) or thiols that could compete with the reaction.

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

-

-

PEGylation Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of PEG reagent to protein will need to be optimized, but a starting point of 10:1 to 50:1 (PEG:protein) is recommended.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may vary depending on the protein and should be determined empirically.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Propargyl-PEGylated Protein:

-

Remove excess, unreacted PEG reagent and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized molecule to the propargyl group of the PEGylated protein.

Materials:

-

Propargyl-PEGylated protein (in PBS, pH 7.4)

-

Azide-functionalized molecule (e.g., targeting ligand, fluorescent dye)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Reaction Buffer: PBS, pH 7.4

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the Propargyl-PEGylated protein and the azide-functionalized molecule. A molar excess of the azide molecule (e.g., 5- to 20-fold) is typically used.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst.

-

-

Initiation of the Click Reaction:

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate to remove excess reagents and byproducts using a desalting column or dialysis.

-

Protocol 3: Characterization of the PEGylated Protein

Objective: To confirm successful PEGylation and characterize the final product.

Methods:

-

SDS-PAGE Analysis:

-

Analyze the purified PEGylated protein by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band, with the size of the shift corresponding to the number of attached PEG chains.

-

-

Size-Exclusion Chromatography (SEC):

-

Use SEC to assess the purity and aggregation state of the PEGylated protein. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

-

-

Mass Spectrometry (MS):

-

Utilize MALDI-TOF or ESI-MS to determine the exact mass of the PEGylated protein and to identify the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).

-

-

Activity Assay:

-

Perform a relevant biological activity assay to ensure that the PEGylation process has not significantly compromised the function of the protein.

-

Mandatory Visualizations

Caption: Nucleophilic substitution reaction for primary PEGylation.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Propargyl-PEG2-Tos: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG2-Tos. Understanding the chemical liabilities and proper handling of this reagent is critical for ensuring its integrity and performance in applications such as bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Molecule

This compound is a heterobifunctional linker composed of three key moieties: a propargyl group, a two-unit polyethylene glycol (PEG) spacer, and a tosylate group. Each of these components contributes to the overall stability and reactivity profile of the molecule. The PEG chain enhances solubility and stability in aqueous environments[1]. The terminal propargyl group provides a reactive handle for "click" chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. The tosylate group is an excellent leaving group, designed for efficient reaction with nucleophiles such as amines and thiols[1].

Recommended Storage and Handling

Due to the reactive nature of the tosylate group, proper storage is crucial to prevent degradation and maintain the quality of this compound. While specific long-term stability data for this compound is not extensively published, recommendations can be drawn from data for structurally related PEGylated and tosylated compounds.

| Condition | Recommendation | Rationale |

| Long-Term Storage (Solid) | -20°C in a dry, dark environment. | To minimize hydrolytic and thermal degradation. |

| Short-Term Storage (Solid) | 0 - 4°C for days to weeks. | Provides stability for brief periods. |

| Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the PEG linker. |

| Shipping | Shipped on blue ice or at ambient temperature for short durations. | The compound is stable enough for typical shipping times. |

Potential Degradation Pathways

The stability of this compound is influenced by the individual stabilities of its three core components. Degradation can occur through several pathways, as illustrated in the diagram below.

Caption: Potential degradation pathways for this compound.

Tosylate Group Instability

The primary "instability" of the tosylate group is its inherent reactivity, which is by design. As an excellent leaving group, it is susceptible to nucleophilic attack[3][4]. In aqueous solutions, this can lead to hydrolysis, replacing the tosylate with a hydroxyl group. The rate of hydrolysis is dependent on pH and the presence of other nucleophiles.

PEG Linker Degradation

The polyethylene glycol (PEG) backbone is generally stable. However, two main degradation pathways are recognized:

-

Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, which can be catalyzed by trace metal ions. This can lead to chain cleavage and the formation of various byproducts, including formic esters. Storing under an inert atmosphere can mitigate this degradation pathway.

-

Hydrolysis: The ether bonds within the PEG chain are generally stable but can undergo hydrolysis under harsh acidic conditions.

Propargyl Group Side Reactions

The terminal alkyne of the propargyl group is relatively stable in aqueous solutions. However, certain conditions can lead to side reactions:

-

Oxidative Coupling (Glaser Coupling): In the presence of copper catalysts and an oxidant, such as air, terminal alkynes can undergo homocoupling to form 1,3-diynes. This is a relevant consideration if the molecule is used in CuAAC reactions without proper exclusion of oxygen.

-

Deprotonation: The terminal proton of the alkyne is weakly acidic and can be removed by strong bases. This can lead to unintended reactions if the resulting acetylide is not the desired reactive species.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the potential degradation products and pathways for this compound. This involves subjecting the compound to stress conditions that are more severe than typical storage conditions.

Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

-

Neutralization: For acidic and basic samples, neutralize before analysis.

-

Analysis: Analyze all samples, including a control stored at -20°C, by High-Performance Liquid Chromatography (HPLC).

HPLC Method for Stability Analysis

A reverse-phase HPLC method can be developed to separate the parent this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision. The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.

Caption: Proposed workflow for forced degradation studies.

Summary and Conclusion

This compound is a valuable chemical tool whose stability is critical for its successful application. The primary liabilities are the reactive tosylate group, the potential for oxidation of the PEG linker, and possible side reactions of the propargyl group under specific conditions. By adhering to the recommended storage conditions of -20°C in a dry, dark, and inert environment, the integrity of the molecule can be maintained. For researchers developing long-term applications, conducting forced degradation studies is highly recommended to understand the specific stability profile of this compound in their system. The provided experimental protocols offer a starting point for these essential stability assessments.

References

Methodological & Application

Propargyl-PEG2-Tos: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG2-Tos in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile reagent, featuring a terminal alkyne for click conjugation, a flexible di-ethylene glycol (PEG2) spacer, and a terminal tosyl group for potential further modification, is a valuable tool in bioconjugation, drug delivery, and materials science. The inclusion of the PEG linker can enhance the solubility and biocompatibility of the resulting conjugates.[1][2][3]

Introduction to this compound in Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[4][5] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored for its mild reaction conditions and high efficiency, making it ideal for creating complex molecular architectures.

This compound is a heterobifunctional linker. The propargyl group serves as the alkyne handle for the CuAAC reaction, allowing for the efficient and specific conjugation to azide-containing molecules. The tosyl group is an excellent leaving group, offering the potential for subsequent nucleophilic substitution reactions to introduce other functionalities after the click reaction has been performed. The PEG2 spacer provides a hydrophilic and flexible linker that can improve the pharmacokinetic properties of bioconjugates.

Key Applications

-

Bioconjugation: Covalently link molecules such as peptides, proteins, or antibodies to small molecules, imaging agents, or other biomolecules.

-

Drug Delivery: Synthesize antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

-

PROTAC Development: The modular nature of click chemistry is advantageous for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Surface Modification: Functionalize surfaces to enhance biocompatibility or attach specific ligands.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) intermediate. The copper(I), typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), activates the terminal alkyne of the this compound for cycloaddition with an azide-functionalized molecule. This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. To protect sensitive biomolecules from oxidative damage and enhance the reaction rate, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

Caption: General workflow for the CuAAC reaction using this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for CuAAC reactions involving PEG linkers. These should be considered as a starting point, and optimization may be necessary for specific substrates.

| Parameter | Recommended Range | Notes |

| Reactant Molar Ratio | 1:1 to 1:1.5 (Alkyne:Azide) | An excess of one reactant can drive the reaction to completion. |

| Copper(II) Sulfate | 50 µM to 1 mM | Lower concentrations are preferred for bioconjugation to minimize protein damage. |

| Ligand (THPTA) | 2 to 5 molar equivalents to CuSO₄ | Protects biomolecules and enhances reaction rate. A 1:5 Cu:Ligand ratio is common. |

| Sodium Ascorbate | 5 to 10 molar equivalents to CuSO₄ | Should be prepared fresh. A 5 to 10-fold molar excess over CuSO₄ is typical. |

| Solvent System | DMSO, t-BuOH/H₂O, PBS | Co-solvents may be needed to ensure solubility of all reactants. |

| Temperature | Room Temperature to 40°C | Higher temperatures can increase the rate but may harm sensitive molecules. |

| Reaction Time | 1 to 24 hours | Monitor reaction progress by TLC, LC-MS, or NMR. |

| Typical Yields | >80% | High to quantitative yields are often achieved. |

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a general procedure for the conjugation of an azide-functionalized molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

-

THPTA stock solution (e.g., 50 mM in deionized water)

-

Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

-

Reaction Buffer/Solvent (e.g., PBS, DMSO, or a mixture)

-

Deionized water

-

Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

-

Reactant Preparation:

-

Dissolve the this compound and the azide-functionalized molecule in the chosen reaction buffer/solvent. Ensure all components are fully dissolved. For biomolecules, PBS is a common choice.

-

-

Catalyst Premix (Optional but Recommended):

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let the mixture stand for a few minutes.

-

-

Reaction Setup:

-

To the solution containing the alkyne and azide, add the catalyst premix.

-

If working with sensitive biomolecules, you may degas the solution by gently bubbling with nitrogen or argon for 5-10 minutes to remove oxygen.

-

-

Initiation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.

-

-

Incubation:

-

Incubate the reaction at room temperature.

-

Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until the starting material is consumed.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate. For small molecules, this may involve column chromatography. For biomolecules, methods like size-exclusion chromatography (SEC), dialysis, or HPLC are common.

-

Caption: Logical flow for the general CuAAC protocol.

Protocol 2: Post-Click Modification via the Tosyl Group

This protocol outlines a general approach for nucleophilic substitution of the tosyl group after the click reaction has been performed. This allows for the introduction of a second functionality.

Materials:

-

Purified triazole product from Protocol 1 (containing the terminal tosyl group)

-

Nucleophile (e.g., an amine, thiol, or azide)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Base (if required, e.g., K₂CO₃ or Et₃N)

Procedure:

-

Reaction Setup:

-

Dissolve the purified this compound clicked product in an appropriate anhydrous aprotic solvent like DMF or DMSO.

-

-

Addition of Nucleophile:

-

Add an excess (typically 2-10 equivalents) of the desired nucleophile. If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral species like an amine or thiol, a non-nucleophilic base may be required to facilitate the reaction.

-

-

Incubation:

-

Stir the reaction mixture at an appropriate temperature. This can range from room temperature to elevated temperatures (e.g., 60-80°C) depending on the reactivity of the nucleophile.

-

-

Reaction Monitoring:

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and solvent.

-

Purify the final product by a suitable method such as column chromatography or preparative HPLC.

-

Disclaimer: All protocols are provided as a general guide. Optimization of reaction conditions, including reactant concentrations, catalyst loading, solvent, and temperature, may be necessary for specific substrates and applications. All products are for research use only.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]

- 5. Click Chemistry [organic-chemistry.org]

Application Notes and Protocols for Peptide Conjugation with Propargyl-PEG2-Tos

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent conjugation of Propargyl-PEG2-Tos (Propargyl-Polyethylene Glycol-Tosyl) to peptides. This procedure enables the site-selective modification of peptides with a propargyl-PEG linker, rendering them suitable for subsequent bioorthogonal "click" chemistry reactions. The protocol covers the initial conjugation of the tosylated PEG reagent to nucleophilic residues on the peptide, purification of the resulting propargyl-PEGylated peptide, and a representative protocol for a subsequent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Characterization of the conjugates by mass spectrometry is also discussed. This method is a valuable tool for the development of targeted therapeutics, diagnostic agents, and functionalized biomaterials.

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] PEGylation can increase a peptide's hydrodynamic size, leading to reduced renal clearance, enhanced solubility, and protection from proteolytic degradation.[2][3] this compound is a heterobifunctional linker that allows for the introduction of a terminal alkyne group onto a peptide. The tosyl group serves as an excellent leaving group, facilitating the reaction with nucleophilic amino acid residues on the peptide. The incorporated propargyl group can then be utilized in highly efficient and specific "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate a wide variety of molecules, including fluorophores, targeting ligands, or cytotoxic drugs.[4]

Site-selective modification of peptides is crucial to preserve their biological activity. The protocol outlined below provides guidelines for controlling the site of PEGylation, primarily targeting the N-terminal α-amine or the ε-amine of lysine residues, by carefully controlling the reaction pH.

Experimental Protocols

Materials and Reagents

-

Peptide of interest (lyophilized powder)

-

This compound

-

Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)

-

Sodium phosphate buffer (0.1 M, pH 6.5-7.0)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Azide-functionalized molecule of interest

-

Dimethyl sulfoxide (DMSO)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Conjugation of this compound to Peptides

This protocol describes the covalent attachment of the Propargyl-PEG2 moiety to the peptide. The choice of buffer pH is critical for directing the conjugation to specific sites.

Diagram of the Experimental Workflow for Peptide Conjugation:

Caption: Workflow for the conjugation of this compound to a peptide.

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

-

For Lysine Modification: Use a buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer). At this pH, the ε-amino group of lysine is sufficiently deprotonated and nucleophilic.

-

For N-terminal Modification: Use a buffer with a pH of 6.5-7.0 (e.g., 0.1 M sodium phosphate buffer). The lower pKa of the N-terminal α-amine allows for its selective modification at a lower pH compared to the lysine side chains.

-

-

Reagent Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ACN or DMSO) and then dilute with the reaction buffer. A 2 to 10-fold molar excess of the PEG reagent over the peptide is recommended.

-

Reaction: Add the this compound solution to the peptide solution. Vortex gently to mix.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC and mass spectrometry.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess this compound.

-

Purification:

-

Desalting: Remove excess salts and unreacted PEG reagent using a C18 SPE cartridge.

-

RP-HPLC Purification: Purify the propargyl-PEGylated peptide using a preparative RP-HPLC system with a suitable C18 column. A gradient of water/acetonitrile containing 0.1% TFA is commonly used for elution.

-

-

Characterization: Confirm the identity and purity of the conjugated peptide by mass spectrometry (ESI-MS or MALDI-TOF). The expected mass increase corresponds to the mass of the Propargyl-PEG2 moiety minus the tosyl group.

Protocol 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-PEGylated peptide and an azide-functionalized molecule.

Diagram of the CuAAC Reaction Scheme:

Caption: Schematic of the CuAAC "click" reaction.

Procedure:

-

Reactant Preparation:

-

Dissolve the purified propargyl-PEGylated peptide in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and a copper ligand such as THPTA (e.g., 100 mM in water).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the propargyl-PEGylated peptide (1 equivalent) and the azide-functionalized molecule (1.5-2 equivalents).

-

Add the THPTA solution (e.g., 5 equivalents relative to CuSO₄).

-

Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 equivalents relative to CuSO₄).

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

-

Purification: Purify the final peptide conjugate by RP-HPLC using a suitable gradient to separate the product from unreacted starting materials and catalyst.

-

Characterization: Confirm the final product by mass spectrometry. The expected mass will be the sum of the propargyl-PEGylated peptide and the azide-functionalized molecule.

Data Presentation

The progress of the conjugation and click reactions should be monitored, and the purity of the final products should be quantified. The following tables provide a template for presenting such data.

Table 1: Reaction Conditions and Efficiency for Propargyl-PEGylation

| Peptide | Target Residue | Buffer (pH) | Molar Excess of PEG Reagent | Reaction Time (h) | Conversion (%) |

| Peptide A | N-terminus | Phosphate (7.0) | 5x | 2 | 85 |

| Peptide A | Lysine | Bicarbonate (8.5) | 5x | 2 | 92 |

| Peptide B | N-terminus | Phosphate (7.0) | 10x | 4 | 78 |

| Peptide B | Lysine | Bicarbonate (8.5) | 10x | 4 | 88 |

Conversion determined by integration of product and starting material peaks in the RP-HPLC chromatogram.

Table 2: Mass Spectrometry Analysis of Peptide Conjugates

| Sample | Theoretical Mass (Da) | Observed Mass (Da) |

| Peptide A | 1500.0 | 1500.2 |

| Propargyl-PEG-Peptide A | 1713.2 | 1713.5 |

| Final Conjugate (Peptide A) | 2213.2 | 2213.8 |

| Peptide B | 2000.0 | 2000.3 |

| Propargyl-PEG-Peptide B | 2213.2 | 2213.6 |

| Final Conjugate (Peptide B) | 2713.2 | 2713.9 |

Signaling Pathways and Logical Relationships

Diagram of the Overall Conjugation and Click Chemistry Logic:

Caption: Logical flow from starting materials to the final peptide conjugate.

Conclusion

The protocol described herein provides a robust and versatile method for the site-selective modification of peptides with a propargyl-PEG linker and subsequent conjugation to azide-functionalized molecules via click chemistry. Careful control of the reaction pH allows for targeted modification of either the N-terminus or lysine residues. The purification and characterization methods outlined are essential for obtaining and verifying the desired peptide conjugates. This methodology is a powerful tool for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Propargyl-PEG2-Tos in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] Propargyl-PEG2-Tos is a heterobifunctional linker designed for ADC synthesis, featuring three key components: a propargyl group, a two-unit polyethylene glycol (PEG) spacer, and a tosyl (tosylate) group.

The tosyl group is an excellent leaving group, enabling covalent conjugation to nucleophilic residues on the antibody, primarily the thiol groups of cysteine residues.[2] The short PEG2 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[3][4] The terminal propargyl group provides a versatile handle for the subsequent attachment of a payload via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), or it can be pre-conjugated to the payload before antibody attachment.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using a cysteine-directed conjugation strategy with a tosylated PEG linker, exemplified by the chemistry of this compound.

Physicochemical Properties of a Representative Tosylated PEG Linker

| Property | Value |

| Functional Group 1 | Tosyl (reactive with thiols, amines, hydroxyls)[2] |

| Functional Group 2 | Propargyl (for click chemistry) |

| Spacer | Diethylene glycol (PEG2) |

| Key Advantages | Enables cysteine-specific conjugation, enhances hydrophilicity, provides a handle for payload attachment. |

Experimental Protocols

Protocol 1: Antibody Reduction for Cysteine-Based Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Prepare the mAb solution to a concentration of 1-10 mg/mL in PBS.

-

Add a 5-10 fold molar excess of TCEP to the mAb solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Remove excess TCEP by passing the solution through a pre-equilibrated desalting column with PBS, pH 7.4.

-

Collect the fractions containing the reduced antibody. The concentration can be determined by measuring absorbance at 280 nm.

-

Use the reduced antibody immediately for the conjugation reaction to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of a Pre-formed this compound-Payload to the Reduced Antibody

This protocol outlines the conjugation of a tosylated linker-payload construct to the free thiols of the reduced antibody.

Materials:

-

Reduced mAb from Protocol 1

-

This compound-Payload construct dissolved in a compatible organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Immediately after reduction and desalting, adjust the concentration of the reduced mAb in the reaction buffer.

-

Add a 5-20 fold molar excess of the this compound-Payload construct to the reduced antibody solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted linker-payload construct.

-

Proceed immediately to the purification step.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

Materials:

-

Crude ADC reaction mixture from Protocol 2

-

Size-exclusion chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)

-

Purification buffer (e.g., PBS, pH 7.4)

Procedure:

-

Equilibrate the SEC column with at least two column volumes of purification buffer.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with the purification buffer at a pre-determined flow rate.

-

Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

-

Pool the ADC-containing fractions and concentrate using an appropriate centrifugal filter device.

-

Determine the final concentration of the purified ADC via UV-Vis spectroscopy at 280 nm.

Protocol 4: ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug-linker moieties.

Materials:

-

Purified ADC

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

HPLC system

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject 20-50 µg of the purified ADC.

-

Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile at 280 nm. Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 will elute in order of increasing retention time.

-

Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR, summing the values, and dividing by the total peak area.

B. Determination of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius to assess the presence of aggregates or fragments.

Materials:

-

Purified ADC

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

-

HPLC system

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject 20-50 µg of the purified ADC.

-

Elute with the mobile phase under isocratic conditions.

-

Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.

-

Calculate the percentage of monomer by integrating the peak areas.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol measures the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADCs)

-

Antigen-negative cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Purified ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and control antibody in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance at 570 nm for MTT) using a plate reader.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Data Presentation

The following tables present representative data for a PEGylated ADC synthesized via cysteine conjugation. Note: This is example data, as specific quantitative results for this compound are not widely available in published literature.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

| ADC Batch | Average DAR (by HIC) | Average DAR (by RP-HPLC) | Monomer Purity (by SEC) |

| Batch 1 | 3.8 | 3.9 | >98% |

| Batch 2 | 3.9 | 4.0 | >99% |

| Batch 3 | 3.7 | 3.8 | >98% |

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Control mAb IC50 (nM) |

| BT-474 | High | 0.5 | >1000 |

| SK-BR-3 | High | 0.8 | >1000 |

| MCF-7 | Low/Negative | >1000 | >1000 |

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Conjugation of this compound to a reduced antibody.

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Propargyl-PEG2-Tos in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.

Propargyl-PEG2-Tos: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that features a terminal propargyl group and a tosyl leaving group. This bifunctional nature makes it a valuable tool for the modular synthesis of PROTACs. The tosyl group allows for facile reaction with a nucleophile (e.g., an amine or phenol) on one of the ligands (either for the POI or the E3 ligase). The propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific conjugation of the second ligand, which has been modified to contain an azide group. This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands and linker attachment points.

Data Presentation: Impact of Linker on PROTAC Efficacy

The length and composition of the linker are critical for optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker is target-dependent and must be determined empirically. The following tables summarize data from various studies, illustrating the impact of linker characteristics on PROTAC performance.

Table 1: Effect of PEG Linker Length on PROTAC Performance

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | PEG | 12 | Less Potent | - | |

| ERα | VHL | PEG | 16 | More Potent | - | |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| BRD4 | CRBN | PEG | 0 PEG units | < 500 | - | |

| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | |

| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - |

Table 2: Comparison of Different Linker Types

| Target Protein | E3 Ligase | Linker Type | Key Finding | Reference |

| CRBN | VHL | Alkyl | Concentration-dependent decrease | |

| CRBN | VHL | PEG (3 units) | Weak degradation | |

| BRD4 | VHL | Flexible (PEG) | Exhibited degradation | |

| BRD4 | VHL | Rigid (Disubstituted piperazine) | More potent than flexible linker |

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Development with this compound

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship: Linker Length and PROTAC Efficacy

Caption: Relationship between linker length and PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial nucleophilic substitution to attach the first ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Synthesis of Ligand 1-PEG2-Propargyl Intermediate

-

Materials:

-

Ligand 1 containing a nucleophilic group (e.g., amine or phenol) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or Potassium Carbonate - K2CO3) (2.0-3.0 eq)

-

-

Procedure:

-

Dissolve Ligand 1 in anhydrous DMF.

-

Add the base to the solution.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 4-12 hours.

-